3-Chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl furan-2-carboxylate
Description
3-Chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl furan-2-carboxylate is a benzothiophene-based compound featuring a chloro substituent at position 3, a 4-fluorophenyl carbamoyl group at position 2, and a furan-2-carboxylate ester at position 6. The benzothiophene core provides a rigid aromatic scaffold, while the substituents modulate electronic, steric, and solubility properties.
Properties
IUPAC Name |
[3-chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO4S/c21-17-14-8-7-13(27-20(25)15-2-1-9-26-15)10-16(14)28-18(17)19(24)23-12-5-3-11(22)4-6-12/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKODGYTNJBIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorophenyl Carbamoyl Group: This step involves the reaction of the benzothiophene derivative with 4-fluorophenyl isocyanate under controlled conditions to form the carbamoyl group.
Formation of the Furan-2-Carboxylate Group: The final step involves the esterification of the benzothiophene derivative with furan-2-carboxylic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro or carbamoyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiophene and benzofuran derivatives, focusing on core modifications, substituent effects, and inferred physicochemical properties.
Core Structure Variations
Benzothiophene vs. Benzofuran:
- Benzofuran Analogue (): Replacing sulfur with oxygen reduces aromatic electron density, which may alter binding affinity in redox-sensitive environments. The benzofuran derivative in features a 3-oxo group and a 4-chlorobenzylidene substituent, introducing conjugation and steric bulk absent in the target compound .
Substituent Effects at Position 6
Carbamoyl Group Modifications
- Fluorine’s inductive effect may enhance metabolic stability .
- : A tetrahydrofuran-methyl carbamothioyl group replaces the carbamoyl, introducing sulfur. This thioamide group increases hydrogen-bond acceptor strength but may reduce solubility .
- : A 4-methylpiperidinyl sulfonyl phenyl group replaces the fluorophenyl, adding a sulfonamide moiety.
- : A 3-trifluoromethylphenyl group replaces the fluorophenyl, amplifying electronegativity and lipophilicity, which could enhance membrane permeability .
Electronic and Steric Profiles
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